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molecular formula C8H8ClNO3 B026580 Methyl 4-chloro-6-(hydroxymethyl)picolinate CAS No. 109880-43-5

Methyl 4-chloro-6-(hydroxymethyl)picolinate

Cat. No. B026580
M. Wt: 201.61 g/mol
InChI Key: VOHMXHMSILAEDI-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

To a solution of methyl 4-chloro-6-(hydroxymethyl)-2-pyridinecarboxylate (166 mg, Ref: Kittika et al., Tetrahedron, 44 (10), 2821, (1988)) in dry dichloromethane (3 ml) was added thionyl chloride (66 μl). The solution was stirred for 40 minutes. LC/MS indication reaction completion. Solvent was removed u.r.p. (under reduced pressure) to give a white solid. Toluene (˜2 ml) added then removed u.r.p. The residue was dried in vacuo to give a white solid. (175 mg, 97%). LC/MS [MH+]=220/222, Rt=2.51 min. Title compound obtained as the free base.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
66 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1.S(Cl)([Cl:16])=O.C1(C)C=CC=CC=1>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:16])[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
ClC1=CC(=NC(=C1)CO)C(=O)OC
Name
Quantity
66 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
LC/MS indication reaction completion
CUSTOM
Type
CUSTOM
Details
Solvent was removed u.r.p
CUSTOM
Type
CUSTOM
Details
(under reduced pressure) to give a white solid
CUSTOM
Type
CUSTOM
Details
then removed u.r.p
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)CCl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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